molecular formula C15H21FN2 B4916513 N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine

N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B4916513
M. Wt: 248.34 g/mol
InChI Key: JXPBWAAGRFVVNE-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine is a chemical compound that belongs to the class of azabicyclo compounds. It features a bicyclic structure with a nitrogen atom incorporated into the ring system. The presence of a fluorophenyl group adds to its unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorophenyl group enhances its binding affinity and selectivity, making it a potent compound in various biological assays .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-2-amine
  • N-[2-(2-chlorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine
  • N-[2-(2-bromophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine

Uniqueness

N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2/c16-14-4-2-1-3-12(14)5-8-17-15-11-18-9-6-13(15)7-10-18/h1-4,13,15,17H,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPBWAAGRFVVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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